molecular formula C18H26N2O3 B112180 N-Benzyl 1-boc-piperidine-4-carboxamide CAS No. 188527-08-4

N-Benzyl 1-boc-piperidine-4-carboxamide

Cat. No.: B112180
CAS No.: 188527-08-4
M. Wt: 318.4 g/mol
InChI Key: AGQWIWVWFLIEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Benzyl 1-boc-piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials

Safety and Hazards

N-Benzyl 1-BOC-piperidine-4-carboxamide is classified as a warning signal word. The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl 1-boc-piperidine-4-carboxamide can be synthesized through a coupling reaction involving N-Boc-piperidine-1-carboxylic acid and benzylamine. The reaction typically uses reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in a solvent like DMF (dimethylformamide). The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis and procurement. Companies like ChemScene and BOC Sciences offer the compound in bulk quantities, ensuring high purity and quality control .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl 1-boc-piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary and secondary amines.

Major Products

Major products formed from these reactions include carboxylic acids, aldehydes, amines, and alcohols .

Properties

IUPAC Name

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWIWVWFLIEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.41 g, 45.4 mmol), HOBT (13.91 g, 91 mmol), and EDCI (17.41 g, 91 mmol) were dissolved in DCM (Volume: 150 ml). The reaction was stirred for twenty minutes before benzylamine (9.92 ml, 91 mmol) and triethylamine (18.99 ml, 136 mmol) were added. The reaction was allowed to overnight. The reaction was diluted with water and ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered and concentrated. The crude material was purified via column chromatography using 0-50% ethyl acetate:hexanes to obtain a white solid. (Yield: 6.9 g, white solid) 1H-NMR (400 MHz, DMSO-d6) 8.32, 7.329-7.207, 4.25, 3.96-3.93, 2.72, 2.38-2.32, 1.70-1.67, 1.48-1.37
Quantity
10.41 g
Type
reactant
Reaction Step One
Name
Quantity
13.91 g
Type
reactant
Reaction Step One
Name
Quantity
17.41 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Quantity
18.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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